2,4-Dichloropyridine-3-boronic acid
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Overview
Description
2,4-Dichloropyridine-3-boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyridine ring and a boronic acid group at the 3 position. It is widely used in the synthesis of various pharmaceuticals, agrochemicals, and organic materials due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloropyridine-3-boronic acid typically involves the borylation of 2,4-dichloropyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and proceeds with high efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution of the chlorine atoms.
Scientific Research Applications
2,4-Dichloropyridine-3-boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of biologically active compounds and as a tool in chemical biology studies.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of materials such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action of 2,4-Dichloropyridine-3-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki–Miyaura coupling reaction, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The chlorine atoms on the pyridine ring can also participate in various substitution reactions, providing versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3-boronic acid: Similar structure but with only one chlorine atom.
2,3-Dichloropyridine-4-boronic acid: Chlorine atoms at different positions on the pyridine ring
Uniqueness
2,4-Dichloropyridine-3-boronic acid is unique due to the specific positioning of the chlorine atoms and the boronic acid group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the reaction outcome is required.
Properties
IUPAC Name |
(2,4-dichloropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWMKHXYQHJRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1Cl)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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